go 6983

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Limited Literature: Searches of scientific databases such as PubChem [] and Google Scholar do not yield a significant amount of published research focused on this specific compound. This suggests that the compound is either relatively new or has not been extensively investigated yet.

- Medicinal Chemistry: The presence of indole and pyrrole groups suggests the compound might have interesting biological properties. Indole rings are found in many bioactive molecules, including pharmaceuticals. Further research could explore the potential of this compound as a lead molecule for drug discovery.

- Organic Chemistry: The compound's structure incorporates several functional groups, potentially making it a useful intermediate or building block in organic synthesis. Research could focus on developing synthetic methods for the compound or investigating its reactivity towards other molecules.

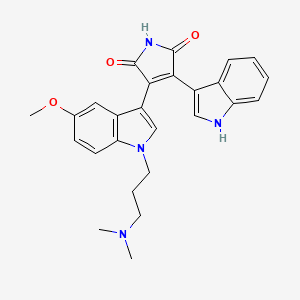

Go 6983, also known by its chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a potent and broad-spectrum inhibitor of protein kinase C (PKC). It has been characterized by its high specificity towards various PKC isoforms, exhibiting IC50 values of 7 nM for PKCα, 7 nM for PKCβ, 6 nM for PKCγ, 10 nM for PKCδ, and significantly higher values for PKCζ (60 nM) and PKCμ (20,000 nM) . The compound is primarily utilized in research settings to explore the role of PKC in various biological processes.

Go 6983 functions by binding to the ATP-binding site of PKC isoforms, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways that are mediated by these kinases. The compound's mechanism of action is critical in studies focusing on cellular signaling and apoptosis. Notably, it does not affect the activation of c-Jun N-terminal kinase (JNK) induced by tumor necrosis factor or hydrogen peroxide .

Go 6983 has demonstrated significant biological activities beyond its role as a PKC inhibitor. It exhibits cardioprotective properties, particularly in models of myocardial ischemia/reperfusion injury. Studies have shown that it reduces polymorphonuclear leukocyte adherence and infiltration during such events . Additionally, Go 6983 has been found to optimize the growth and viability of naïve human pluripotent stem cells when used in specific culture conditions .

Go 6983 is widely used in biomedical research to study the role of protein kinase C in various cellular processes including:

- Cardiovascular research: Investigating myocardial protection mechanisms.

- Stem cell research: Enhancing growth conditions for pluripotent stem cells.

- Cancer research: Understanding signaling pathways involved in tumorigenesis.

- Neuroscience: Exploring neuroprotective effects and neuronal signaling pathways.

Research involving Go 6983 has highlighted its interaction with multiple signaling pathways mediated by PKC. For instance, it has been shown to inhibit COX-2 expression in human osteosarcoma cells when pre-treated with lysophosphatidic acid . Furthermore, studies indicate that while Go 6983 inhibits certain signaling cascades involving PKC, it does not interfere with all pathways activated by oxidative stress .

Several compounds exhibit similar properties as Go 6983 in terms of their action as protein kinase C inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Structure | IC50 Values (PKC Isoforms) | Unique Features |

|---|---|---|---|

| Go 6976 | Similar to Go 6983 | Inhibits both PKC and protein kinase D | Broader spectrum but less selective |

| Staurosporine | Tetracyclic indole | Non-selective across multiple kinases | Known for high potency but lacks specificity |

| Calphostin C | Natural product | Non-selective PKC inhibitor | Derived from fungal sources; used in various studies |

Go 6983 stands out due to its higher specificity towards certain PKC isoforms compared to others like staurosporine and calphostin C, making it a valuable tool for targeted investigations into cellular signaling pathways mediated by protein kinase C .

Table 1: Classical Synthesis Yields via Grignard Route

| Electrophile | Base/Reagent | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|

| N-methyl-2,3-dibromomaleimide | Indolyl Mg Iodide | Toluene | 70 | [1] |

| N-benzyl-2,3-dibromomaleimide | Indolyl Mg Bromide | THF | 54 | [1] |

| N-benzyloxymethyl-2,3-dibromomaleimide | 7-chloroindole Grignard | Benzene | 27 | [1] |

These early methods, though robust, often yielded mixtures that required extensive purification, especially when aiming for unsymmetrically substituted frameworks.

Modern Synthetic Approaches

Contemporary advances have shifted towards methods offering greater selectivity, yield, and versatility, particularly for structural variations necessary in medicinal chemistry.

Key methods include Perkin-type condensations, where indole-3-glyoxylyl chlorides condense with acylacetamides to form maleic anhydrides, followed by cyclization into maleimides. These procedures are compatible with a wide range of substituents and function under milder conditions, accommodating complex and sensitive functionalities [1]. Additionally, modern routes employ transition-metal catalyzed cross-couplings, such as Suzuki reactions from indolylmaleimide triflate intermediates, which allow modular assembly of diverse bisindolylmaleimide architectures.

The use of non-nucleophilic strong bases, such as lithium bis(trimethylsilyl)amide, has also improved the efficiency of C-3 functionalization of indoles, reducing the requirement for excess indole starting material and preventing over-reaction [1].

Table 2: Comparative Modern Synthetic Strategies

| Approach | Key Reagents | Advantages | Reported Yields (%) | Reference |

|---|---|---|---|---|

| Perkin condensation | Indole-3-glyoxylyl chloride + aryl acetic acids | Milder conditions, late-stage diversification | 36 (example) | [1] |

| Suzuki cross-coupling | Indolylmaleimide triflate + boronic acids | Regioselectivity, modularity | 55 | [1] |

| Non-nucleophilic base-mediated indolylation | LiHMDS, LDA | Lower indole excess, high yield | up to 93 | [1] |

These methodologies support the scalable production of go 6983 and its analogues, improving both functionality and efficiency over early routes.

Bisindolylmaleimide Formation via Preformed Maleimides

The use of preformed maleimides remains a cornerstone for the controlled synthesis of bisindolylmaleimides. This approach involves leveraging preactivated maleimide rings, such as N-alkyl-2,3-dihalomaleimides, to react with C-3 activated indoles.

The Grignard-based introduction of indole units to preformed maleimides is the archetypal strategy, though more recent studies support alternative routes such as zinc chloride-mediated electrophilic acylation and oxidative coupling, improving regio- and chemoselectivity. Variations involving oxidative activation or transition-metal catalysis (such as palladium-mediated couplings) permit the manufacture of highly functionalized or structurally diverse maleimide derivatives [1].

Table 3: Data on Maleimide-Based Formations

| Preformed Maleimide | Indole Source | Method | Key Yield (%) | Reference |

|---|---|---|---|---|

| N-methyl-2,3-dibromomaleimide | Indolyl Mg Iodide | Grignard | 60 | [1] |

| N-benzyl-2,3-dibromomaleimide | Indolyl Mg Bromide | Grignard | 54 | [1] |

| N-benzyl-2,3-dibromomaleimide | 7-chloroindole Grignard | Grignard | 27 | [1] |

| N-methylmaleimide | Indole + ZnCl₂ | ZnCl₂-mediated acylation | 77 | [1] |

The flexibility of the preformed maleimide strategy allows for both symmetrical and unsymmetrical bisindolylmaleimide frameworks relevant to kinase inhibitor development.

Structural Modifications and Optimizations

Structural optimization of the bisindolylmaleimide core, integral to the development of go 6983, encompasses modifications to both the indole and maleimide moieties to enhance biological activity or selectivity.

Alterations include:

- Alkylation of indole nitrogens: Modifies solubility and potency; mono- and di-alkylated derivatives show distinct activity profiles.

- Substitution patterns on the indole ring: Introduction of electron-donating or electron-withdrawing groups can tune activity toward specific protein targets.

- Maleimide ring modifications: Substituent replacements or heterocycle fusion have produced compounds with increased metabolic stability or improved kinase selectivity. Notably, replacing one indole unit with alternative aromatic systems, such as benzofuran or naphthalene rings, led to new classes of protein kinase inhibitors showing differential isoform selectivity and bioactivity [1].

- Macrocyclization: Macrocyclic variants alter conformational flexibility and may yield improved pharmacological properties.

Table 4: Notable Modifications and Their Effects

| Modification Type | Example/Target | Observed Effect | Reference |

|---|---|---|---|

| Indole N-methylation | Mono-/di-methylated BIMs | Increased potency, altered selectivity | [1] |

| Aromatic substitution | Benzofuran, naphthalene | New kinase targets, selectivity shifts | [1] |

| Macrocyclization | Macrocyclic maleimides | Enhanced conformational restriction, potential PKC isoform selectivity | [1] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Dates

Distinct Regulation of Cardiac Fibroblast Proliferation and Transdifferentiation by Classical and Novel Protein Kinase C Isoforms: Possible Implications for New Antifibrotic Therapies

S Tuuli Karhu, Heikki Ruskoaho, Virpi TalmanPMID: 33239332 DOI: 10.1124/molpharm.120.000094

Abstract

Cardiac fibrosis is characterized by accumulation and activation of fibroblasts and excessive production of extracellular matrix, which results in myocardial stiffening and eventually leads to heart failure. Although previous work suggests that protein kinase C (PKC) isoforms play a role in cardiac fibrosis and remodeling, the results are conflicting. Moreover, the potential of targeting PKC with pharmacological tools to inhibit pathologic fibrosis has not been fully evaluated. Here we investigated the effects of selected PKC agonists and inhibitors on cardiac fibroblast (CF) phenotype, proliferation, and gene expression using primary adult mouse CFs, which spontaneously transdifferentiate into myofibroblasts in culture. A 48-hour exposure to the potent PKC activator phorbol 12-myristate 13-acetate (PMA) at 10 nM concentration reduced the intensity of-smooth muscle actin staining by 56% and periostin mRNA levels by 60% compared with control. The decreases were inhibited with the pan-PKC inhibitor Gö6983 and the inhibitor of classical PKC isoforms Gö6976, suggesting that classical PKCs regulate CF transdifferentiation. PMA also induced a 33% decrease in 5-bromo-2'-deoxyuridine-positive CFs, which was inhibited with Gö6983 but not with Gö6976, indicating that novel PKC isoforms (nPKCs) regulate CF proliferation. Moreover, PMA downregulated the expression of collagen-encoding genes

and

nPKC-dependently, showing that PKC activation attenuates matrix synthesis in CFs. The partial PKC agonist isophthalate derivative bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate induced parallel changes in phenotype, cell cycle activity, and gene expression. In conclusion, our results reveal distinct PKC-dependent regulation of CF transdifferentiation and proliferation and suggest that PKC agonists exhibit potential as an antifibrotic treatment. SIGNIFICANCE STATEMENT: Cardiac fibrosis is a pathological process that contributes to the development of heart failure. The molecular mechanisms regulating fibrosis in the heart are, however, not fully understood, which hinders the development of new therapies. Here, we demonstrate that classical and novel protein kinase C (PKC) isoforms distinctly regulate cardiac fibroblast transdifferentiation and proliferation, the two central processes in fibrosis. Our results indicate that pharmacological PKC activation may be a promising strategy to inhibit myocardial fibrosis.

Identification and characterization of human PEIG-1/GPRC5A as a 12-O-tetradecanoyl phorbol-13-acetate (TPA) and PKC-induced gene

Consuelo Mori, Ángel G Valdivieso, Mariángeles Clauzure, María M Massip-Copiz, María Á Aguilar, Eduardo G A Cafferata, Tomás A Santa ColomaPMID: 32339486 DOI: 10.1016/j.abb.2020.108375

Abstract

Homo sapiens orphan G protein-coupling receptor PEIG-1 was first cloned and characterized by applying differential display to T84 colonic carcinoma cells incubated in the presence of phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) (GenBank AF506289.1). Later, Lotan's laboratory found the same gene product in response to retinoic acid analogues, naming it with the symbol RAIG1. Now the official HGNC symbol is GPRC5A. Here, we report the extension of its original cDNA fragment towards the 5' and 3' end. In addition, we show that TPA (100 ng/ml, 162 nM) strongly stimulated GPRC5A mRNA in T84 colonic carcinoma cells, with maximal expression at 4 h and 100 ng/ml (162 nM). Western blots showed several bands between 35 and 50 kDa, responding to TPA stimulation. Confocal microscopy confirmed its TPA upregulation and the location in the plasma membrane. The PKC inhibitor Gö 6983 (10 μM), and the Cachelator BAPTA-AM (150 μM), strongly inhibited its TPA induced upregulation. The PKA inhibitor H-89 (10 μM), and the MEK1/2 inhibitor U0126 (10 μM), also produced a significant reduction in the TPA response (~50%). The SGK1 inhibitor GSK650394 stimulated GPRC5A basal levels at low doses and inhibit its TPA-induced expression at concentrations ≥10 μM. The IL-1β autocrine loop and downstream signalling did not affect its expression. In conclusion, RAIG1/RAI3/GPRC5A corresponds to the originally reported PEIG-1/TIG1; the inhibition observed in the presence of Gö 6983, BAPTA and U0126, suggests that its TPA-induced upregulation is mediated through a PKC/Ca

→MEK1/2 signalling axis. PKA and SGK1 kinases are also involved in its TPA-induced upregulation.

Gö6983 attenuates breast cancer-induced osteolysis by the apoptotic pathway

Zhiwei Luan, Jia Li, Xing Huang, Wenyu Feng, Shiting Ma, Fengyang Song, Zhengyuan Wu, Xiaohan Zhang, Linfeng Wei, Zhenyi Yang, Jun YaoPMID: 31814221 DOI: 10.1002/cbin.11281

Abstract

Bone metastasis caused by breast cancer leads to significant complications in treatment, and the resulting osteolysis considerably affects patients' overall survival and quality of life. Gö6983 is a broad spectrum protein kinase C inhibitor. In this study, based on our finding that the Gö6983 inhibits osteolysis, we applied Gö6983 to the MDA-MB-231 breast cancer-induced mouse bone metastasis model. And we found that Gö6983 has a strong inhibitory effect on the tumorigenic model of breast cancer by promoting the mitochondrial apoptosis pathway. Our study, therefore, demonstrates that Gö6983 has a potential inhibitory effect on breast cancer-induced osteoclast activation and provides mechanistic insight that may prove useful for designing future treatments.Small molecular compounds efficiently convert human fibroblasts directly into neurons

Jijuan Yang, Huimei Cao, Shengnan Guo, Hong Zhu, Hong Tao, Linna Zhang, Zhangping Chen, Tao Sun, Shuhong Chi, Qikuan HuPMID: 33174059 DOI: 10.3892/mmr.2020.11559

Abstract

No effective treatment is currently available for neurodegenerative diseases, and existing pharmacotherapy is inconsistent with severe side effects. Cell replacement therapy is promising for neurodegenerative disease treatment, and the induction of neurons is an unmet need for such therapy. The present study investigated the potential of a combined medium composed of conditioned medium and eight small molecular compounds in reprogramming human foreskin fibroblasts (HFFs) into neurons. HFFs were cultured from foreskin and then induced by small molecules to generate neurons. The results demonstrated that the conditioned medium containing forskolin, RepSox, SP600125, CHIR99021, Go6983, Y‑27632, IXS9 and I‑BET151 effectively induced human fibroblasts to change into neurons in vitro. Following a 30‑day induction, the cells exhibited neuronal properties as determined by morphological and phenotypical alterations. The induced cells exhibited expression of neuronal markers, including class III β‑tubulin, microtubule‑associated protein 2, vesicular glutamate transporter 1 and γ‑aminobutyric acid, accompanied by increased expression of neuronal transcription factors, including neuronal differentiation 1 and achaete‑scute family bHLH transcription factor 1, and decreased expression levels of fibroblast‑specific genes. Furthermore, these cells also exhibited electrophysiological properties of neurons. Notably, the course of cell morphological alterations demonstrated the differentiation of fibroblasts into neurons. The present study provided a novel combination of existing small molecular compounds that efficiently reprogramed human fibroblasts into neurons.PKC inhibitor reversed the suppressive effect of orexin-A on IPSCs of locus coeruleus neurons in naloxone-induced morphine withdrawal

Mahnaz Davoudi, Kamini Vijeepallam, Hossein Azizi, Javad Mirnajafi-Zadeh, Saeed SemnanianPMID: 31493096 DOI: 10.1007/s00702-019-02064-2

Abstract

The locus coeruleus (LC) as a target of addictive drugs receives a dense projection of orexinergic fibres from the lateral hypothalamus (LH) and is accordingly a candidate site for the expression of the somatic aspects of morphine withdrawal. Recently it has been shown that the inhibitory synaptic currents of LC neurons decrease partly through orexin type 1 receptors in the context of naloxone-induced morphine withdrawal; however, its cellular mechanism remains unclear. In this study, whole-cell patch clamp recordings of LC neurons in brainstem slices were used to investigate the impact of protein kinase C (PKC) on GABAergic inhibitory post-synaptic currents (IPSCs) in the context of naloxone-induced morphine withdrawal. Male Wistar rats (P14-P21) received morphine (20 mg/kg, i.p.) daily for 7 consecutive days to induce morphine dependency. Our results showed that the application of PKC inhibitor (Go 6983; 1 µM) alone did not decrease the probability of GABA release in the LC neurons of the morphine-treated rats in the presence of naloxone. Although, Go 6983 reversed the reduction of the amplitude of evoked IPSCs (eIPSCs) and spontaneous IPSCs (sIPSCs) frequency induced by orexin-A but did not change the sIPSCs amplitude. These results indicate that the suppressive effect of orexin-A on IPSCs is probably reversed by PKC inhibitor in the LC neurons of morphine-treated rats in the context of naloxone withdrawal.Gö6983 attenuates titanium particle-induced osteolysis and RANKL mediated osteoclastogenesis through the suppression of NFκB/JNK/p38 pathways

Wenyu Feng, Jia Li, Shijie Liao, Shiting Ma, Feicui Li, Chaoyi Zhong, Guodong Li, Yan Wei, Huading Huang, Qingjun Wei, Jun Yao, Yun LiuPMID: 29856998 DOI: 10.1016/j.bbrc.2018.05.177

Abstract

Osteoclast activation by wear particles has caused major difficulties for surgeons. Wear particles are the main causes of aseptic prosthetic loosening. Gö6983, a protein kinase C inhibitor, inhibits five subtypes of protein kinase C family members. Here, we found that Gö6983 had an obviously inhibitory effect on wear-particles-induced osteolysis in vivo. In vitro, Gö6983 inhibited RANKL-stimulated osteoclast formation and function by inhibiting the RANKL-stimulated nuclear factor-κB/JNK/p38 signaling pathway. We also observed that Go6983 had no effect on the differentiation of osteoblasts and osteoblast-associated genes expression. According to our data, Gö6983 has potential therapeutic effects for aseptic prosthetic loosening caused by osteoclast activation.Inhibitors of metalloprotease, γ-sectretase, protein kinase C and Rho kinase inhibit wild-type adenoviral replication

Alice Liu, Cristhian J Ildefonso, Wesley S Bond, Mary Y Hurwitz, Richard L HurwitzPMID: 32697798 DOI: 10.1371/journal.pone.0236175

Abstract

Adenoviruses cause upper respiratory infections, conjunctivitis, keratitis, and gastrointestinal illness. These can be fatal in immunocompromised individuals. Adenoviruses have also been engineered into viral vectors to deliver therapeutic genes or induce immunity as vaccine carriers. The success of ocular gene therapy is driven partly by the immunologic and biochemical influences of the intraocular environment. We have shown that versican and hyaluronan modulate adenoviral vector transgene expression through CD44 signaling. Herein we explored the role of these pathways on virus replication and viral protein expression of wild type adenovirus. We report that the addition of vitreous humor (which contains both versican and hyaluronan) increases viral hexon protein levels. Vitreous humor also increased wild type adenovirus DNA replication in vitro. Metalloproteinase and γ-secretase inhibitors, which inhibit CD44 proteolytic activation, blocked adenoviral replication in vitro. Similarly, protein kinase C and RhoA kinase inhibitors, both proteins associated with CD44 mediated pathways, also inhibited wild type adenoviral replication in vitro. Application of metalloproteinase and γ-secretase inhibitors to human conjunctival explants sharply decreased adenoviral vector gene expression. Our results demonstrate that pharmacologic delivery of these inhibitors is easily achievable. The inhibition of these enzymes should be explored as potential therapies of wild type adenoviral infections.Inhibitors of DAG metabolism suppress CCR2 signalling in human monocytes

Priscilla Day, Lisa Burrows, David Richards, Samuel J FountainPMID: 31032885 DOI: 10.1111/bph.14695

Abstract

CCL2 is an inflammatory chemokine that stimulates the recruitment of monocytes into tissue via activation of the GPCR CCR2.Freshly isolated human monocytes and THP-1 cells were used. Fura-2 loaded cells were used to measure intracellular Ca

responses. Transwell migration to measure chemotaxis. siRNA-mediated gene knock-down was used to support pharmacological approaches.

CCL2 evoked intracellular Ca

signals and stimulated migration in THP-1 monocytic cells and human CD14

monocytes in a CCR2-dependent fashion. Attenuation of DAG catabolism in monocytes by inhibiting DAG kinase (R59949) or DAG lipase (RHC80267) activity suppressed CCL2-evoked Ca

signalling and transwell migration in monocytes. These effects were not due to a reduction in the number of cell surface CCR2. The effect of inhibiting DAG kinase or DAG lipase could be mimicked by addition of the DAG analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG) but was not rescued by application of exogenous phosphatidylinositol 4,5-bisphosphate. Suppressive effects of R59949, RHC80267, and OAG were partially or fully reversed by Gö6983 (pan PKC isoenzyme inhibitor) but not by Gö6976 (PKCα and PKCβ inhibitor). RNAi-mediated knock-down of DAG kinase α isoenzyme modulated CCL2-evoked Ca

responses in THP-1 cells.

Taken together, these data suggest that DAG production resulting from CCR2 activation is metabolised by both DAG kinase and DAG lipase pathways in monocytes and that pharmacological inhibition of DAG catabolism or application suppresses signalling on the CCL2-CCR2 axis via a mechanism dependent upon a PKC isoenzyme that is sensitive to Gö6983 but not Gö6976.

Improved synergistic anticancer efficacy of quercetin in combination with PI-103, rottlerin, and G0 6983 against MCF-7 and RAW 264.7 cells

Akhilendra Kumar Maurya, Manjula VinayakPMID: 30413935 DOI: 10.1007/s11626-018-0309-8

Abstract

Flavonoids have been chronicles of the history of a long way journey in the cure of physiological or pathophysiological conditions in various diseases including cancer. Our previous findings suggest the extensive mechanism of quercetin (QUE) mediated regression of cell survival, cell proliferation, oxidative stress, inflammation, and angiogenesis via modulating PI3K and PKC signaling in lymphoma as well as hepatocellular carcinoma. PI3K-PKC pathway is a key monitor of mammalian cells regulated by its different isoenzymes, which may exert similar or opposite cellular effects by differential coupling of signaling pathways. Put forward the invention of selective inhibitors against various isoenzymes is beneficial to reduce the burden of inclusive deleterious effects of drug for normal physiological process. Therefore, we hypothesized the improved anticancer efficacy of QUE in combination with isoenzyme inhibitors-rottlerin (ROT-PKCδ inhibitor), G0 6983 (PKCα inhibitor), and PI-103 (p110α-class I PI3K inhibitor) in MCF-7 and RAW 264.7 cells. QUE significantly improves the cytotoxicity of ROT + G0 6983 ranged 30-55% and PI-103 ranged 24-63% after 24-48 h against MCF-7 cells. Additionally in the presence of QUE, the improved cytotoxicity of ROT + G0 6983 is observed to range 69-75% and PI-103 ranged 45-88% after 24-48 h in RAW 264.7 cells. This increment in cell deaths are positively correlated with enhanced morphological alteration observed in MCF-7 cells. Further, QUE significantly increases the attenuation of PKCα level approximately by 50% in combination with PI-103. Overall results of the current study suggested that QUE improves the synergistic anticancer efficacy in combination with PI-103, ROT, and G0 6983 in MCF-7 and RAW 264.7 cells.An explant technique for high-resolution imaging and manipulation of mycobacterial granulomas

Mark R Cronan, Molly A Matty, Allison F Rosenberg, Landry Blanc, Charlie J Pyle, Scott T Espenschied, John F Rawls, Véronique Dartois, David M TobinPMID: 30504889 DOI: 10.1038/s41592-018-0215-8